molecular formula C9H7N3O2 B1596580 6-Phenyl-1,3,5-triazine-2,4(1H,3H)-dione CAS No. 7459-63-4

6-Phenyl-1,3,5-triazine-2,4(1H,3H)-dione

Cat. No. B1596580
CAS RN: 7459-63-4
M. Wt: 189.17 g/mol
InChI Key: KGKPZSCTAFFXBV-UHFFFAOYSA-N
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Description

1,3,5-Triazines are a class of compounds well known for a long time, and still continue the object of considerable interest, mainly due to their applications in different fields, including the production of herbicides and polymer photostabilisers .


Synthesis Analysis

Several specific synthetic protocols were developed for the preparation from cyanuric chloride of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .


Molecular Structure Analysis

The molecular structure of 1,3,5-triazines is characterized by a six-membered ring containing three carbon atoms and three nitrogen atoms .


Chemical Reactions Analysis

1,3,5-Triazines can undergo a variety of chemical reactions, including nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,5-triazines can vary widely depending on the specific compound. For example, 6-Methyl-1,3,5-triazine-2,4-diamine is a powder with a melting point of 274-276 °C (lit.) .

Scientific Research Applications

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines

    • Application: This research focuses on the preparation of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing various groups via sequential nucleophilic substitution .
    • Method: The preparation involves the use of cyanuric chloride and involves the formation of C-O, C-N and C-S bonds .
    • Results: The research led to the development of specific synthetic protocols for the preparation of these compounds .
  • 1,3,5-Triazine-based Polymer

    • Application: This research involves the synthesis of s-triazine-based polymers and their application for immobilization of silver nanoparticles .
    • Method: The polymers were prepared through the nucleophilic reaction of 2,4-dichloro-6-substituted s-triazine derivatives with 1,4-diaminobutane .
    • Results: The prepared polymers were characterized using various techniques and showed enhanced thermal behavior .
  • Spectra and Theoretical Investigations of 1,3,5-Triazines

    • Application: This research involves the investigation of the spectra of 1,3,5-triazines .
    • Method: The research involves the use of IR spectroscopy for the characterization of H-bond present in a molecule .
    • Results: The research proved the existence of a hydrogen bond between the hydrogen atom of the hydroxyl group and the nitrogen atom of the 1,3,5-triazine ring .
  • Antitumor Properties

    • Application: Some 1,3,5-triazines display important biological properties. For example, hexamethylmelamine (HMM) and 2-amino-4-morphlino-s-triazine are used clinically due to their antitumor properties to treat lung, breast, and ovarian cancer .
    • Method: These compounds are administered as part of a chemotherapy regimen .
    • Results: These compounds have shown effectiveness in treating certain types of cancers .
  • Material and Industrial Applications

    • Application: Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a widely used s-triazine derivative, is useful in many material and industrial applications .
    • Method: It undergoes nucleophilic substitution reaction under controlled temperature, which allows it to be useful in many material and industrial applications .
    • Results: The incorporation of the s-triazine moiety in the modification and construction of new materials has been reported .
  • Polymer Synthesis

    • Application: s-Triazine derivatives are used in the design and development of new flame retardants, medical applications, reactive dyes, metal adsorption, optics, and p-conjugated s-triazine-based polymers or macromolecules .
    • Method: The polymers are prepared through various synthetic routes, often involving the nucleophilic reaction of s-triazine derivatives .
    • Results: These polymers exhibit good optoelectronic properties and can be used as organic light emitting diode (OLED) and light-guide materials .
  • UV Absorption

    • Application: A series of 1,3,5-triazines were synthesized and their UV absorption properties were tested .
    • Method: The computational chemistry methods were used to construct quantitative structure-property relationship (QSPR) .
    • Results: The QSPR was used to computer-aided design of new 1,3,5-triazines ultraviolet rays absorber compounds .
  • Gas Separation

    • Application: In recent years, these polymers have been used for construction of the porous polymers based on the symmetry of the triazine ring .
    • Method: Such s-triazine based porous materials may have potential applications as the materials for separation of gases .
    • Results: The results of this application are not specified in the source .
  • Pharmaceutical Applications

    • Application: Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is one of the most widely used s-triazine derivatives, because it is a commercially available, inexpensive material and it has an excellent ability to undergoes nucleophilic substitution reaction under controlled temperature .
    • Method: This allows it to be useful in many pharmaceutical applications .
    • Results: The results of this application are not specified in the source .

Future Directions

In recent years, there has been a growing interest in the using of s-triazine derivatives in different fields. The remarkable reactivity and unique structure of the s-triazine moiety attracted the researchers to utilize it in the modification and construction of new materials .

properties

IUPAC Name

6-phenyl-1H-1,3,5-triazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-8-10-7(11-9(14)12-8)6-4-2-1-3-5-6/h1-5H,(H2,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKPZSCTAFFXBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30225562
Record name 6-Phenyl-1,3,5-triazine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30225562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenyl-1,3,5-triazine-2,4(1H,3H)-dione

CAS RN

7459-63-4
Record name 6-Phenyl-1,3,5-triazine-2,4(1H,3H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7459-63-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Phenyl-1,3,5-triazine-2,4(1H,3H)-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007459634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Phenyl-1,3,5-triazine-2,4(1H,3H)-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-phenyl-1,3,5-triazine-2,4(1H,3H)-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
PR Lowe, CH Schwalbe - Acta Crystallographica Section C: Crystal …, 1998 - scripts.iucr.org
Although probably not incorporated directly into nucleic acids, the title compound, 6-phenyl-1,3,5-triazine-2,4(1H,3H)-dione (C9H7N3O2), resembles the pyrimidine bases in such …
Number of citations: 4 scripts.iucr.org
TLK Ito, C Sekiguchi, AWH Miida… - Journal of Heterocyclic …, 2007 - Wiley Online Library
N‐t‐Butylamidines 1 on heating with diphenyl carbonate (2) at 150‐180 gave the 1,3,5‐triazine‐2,4(1H,3H)‐dione derivatives 5. Acylation of amidines 1 and cyclocondensation of the …
Number of citations: 1 onlinelibrary.wiley.com
M Sundaralingam, TP Haromy - Crystallographic and Structural Data I, 1989 - Springer
2.1.2.2 Base crystal structures; MFXHUR - THCSPD10, pp. 110-124 Page 1 No. REFCODE Substance (name, gross formula) Cell Space group 2 R Ref. Type remarks dimensions …
Number of citations: 0 link.springer.com

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